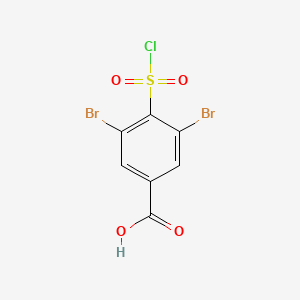

3,5-Dibromo-4-(chlorosulfonyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dibromo-4-chlorosulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2ClO4S/c8-4-1-3(7(11)12)2-5(9)6(4)15(10,13)14/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOWETFFUGRMST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)S(=O)(=O)Cl)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 3,5-Dibromo-4-(chlorosulfonyl)benzoic Acid: A Versatile Building Block for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dibromo-4-(chlorosulfonyl)benzoic acid (CAS 1375474-74-0), a specialized chemical intermediate with significant potential in medicinal chemistry and materials science. Due to its limited public documentation, this guide synthesizes information from analogous compounds to present a predictive yet scientifically grounded resource. We will explore its structural features, propose a viable synthetic pathway, and delve into its anticipated reactivity. Furthermore, this guide will discuss its potential applications as a scaffold in the design of novel therapeutic agents and functional materials, alongside essential safety and handling protocols.

Introduction: Unveiling a Multifunctional Scaffold

This compound is a unique trifunctional aromatic compound. Its structure is characterized by a benzoic acid core, substituted with two bromine atoms and a chlorosulfonyl group. This distinct arrangement of functional groups imparts a versatile reactivity profile, making it a valuable building block for the synthesis of complex molecules.

The presence of the highly reactive sulfonyl chloride group allows for the facile introduction of sulfonamide moieties, a privileged functional group in medicinal chemistry known for its diverse biological activities.[1] The carboxylic acid functionality provides a handle for further derivatization, such as esterification or amidation, enabling the construction of larger molecular architectures. The two bromine atoms offer sites for cross-coupling reactions, further expanding the synthetic possibilities. This combination of reactive sites on a single scaffold makes this compound a compelling starting material for the development of novel compounds in drug discovery and materials science.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Rationale/Comparison |

| Molecular Formula | C₇H₃Br₂ClO₄S | Based on its chemical structure. |

| Molecular Weight | 378.43 g/mol | Calculated from the atomic weights of its constituent elements. |

| Appearance | White to off-white solid | Similar to other substituted benzoic acids and sulfonyl chlorides. |

| Melting Point | >200 °C | Aromatic compounds with multiple polar functional groups and high molecular weight tend to have high melting points. |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO), and reactive with protic solvents (e.g., water, alcohols). | The polar nature of the carboxylic acid and sulfonyl chloride groups suggests solubility in polar solvents. The sulfonyl chloride group will react with protic solvents. |

Synthesis and Mechanistic Insights

A plausible synthetic route to this compound would likely involve a two-step process starting from 3,5-dibromobenzoic acid.

Proposed Synthetic Pathway

The synthesis would logically proceed via the chlorosulfonation of 3,5-dibromobenzoic acid.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 3,5-Dibromobenzoic Acid (Starting Material)

3,5-Dibromobenzoic acid can be synthesized from anthranilic acid through a sequence of bromination and diazotization-dethiolation reactions.[2]

-

Bromination: Anthranilic acid is treated with bromine in a suitable solvent at approximately 20°C.

-

Purification: The resulting o-amino-3,5-dibromobenzoic acid is filtered, washed, and recrystallized.

-

Diazotization: The purified intermediate is diazotized using sodium nitrite in hydrochloric acid at around 0°C.

-

Dethiolation: The diazonium salt is then reacted with a suitable reagent to replace the diazonium group with a hydrogen atom, yielding 3,5-dibromobenzoic acid.

Step 2: Chlorosulfonation of 3,5-Dibromobenzoic Acid

The introduction of the chlorosulfonyl group onto the aromatic ring is an electrophilic aromatic substitution reaction.[3]

-

Reaction Setup: In a fume hood, a flask equipped with a stirrer and a gas trap is charged with an excess of chlorosulfonic acid.[4]

-

Substrate Addition: 3,5-dibromobenzoic acid is added portion-wise to the chlorosulfonic acid at a controlled temperature. The presence of two deactivating bromine atoms and a deactivating carboxylic acid group on the benzene ring necessitates harsh reaction conditions, likely requiring elevated temperatures (100-150°C) and prolonged reaction times.[3]

-

Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is carefully quenched by pouring it onto crushed ice. The precipitated product is then collected by filtration, washed with cold water, and dried under vacuum.

Causality Behind Experimental Choices

-

Excess Chlorosulfonic Acid: Using an excess of chlorosulfonic acid serves as both the reagent and the solvent, driving the reaction to completion.[4]

-

Elevated Temperature: The electron-withdrawing nature of the bromine and carboxylic acid substituents deactivates the aromatic ring towards electrophilic substitution. Therefore, higher temperatures are required to overcome the activation energy barrier for the chlorosulfonation to occur.[3]

-

Quenching on Ice: The careful addition of the reaction mixture to ice is crucial for two reasons: it precipitates the product, which is typically insoluble in water, and it safely decomposes the excess, highly reactive chlorosulfonic acid.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its three functional groups.

Reactions of the Sulfonyl Chloride Group

The sulfonyl chloride is the most reactive functional group and readily undergoes nucleophilic substitution with a variety of nucleophiles, most notably primary and secondary amines, to form sulfonamides.[1][5]

Caption: General reaction of this compound with amines.

This reaction is fundamental in the synthesis of a vast array of biologically active sulfonamides.[1] The choice of the amine component allows for the systematic modification of the physicochemical and pharmacological properties of the resulting molecule.

Reactions of the Carboxylic Acid Group

The carboxylic acid group can undergo standard transformations, such as:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

-

Amidation: Reaction with amines, typically activated by a coupling agent (e.g., DCC, EDC), to form amides.

These reactions provide a means to further elaborate the molecular structure, for instance, by attaching it to other molecules of interest or by modifying its solubility and pharmacokinetic profile.

Reactions of the Bromine Atoms

The two bromine atoms can participate in various transition-metal-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids to form carbon-carbon bonds.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.

These reactions are powerful tools for the construction of complex molecular frameworks and allow for the introduction of a wide range of substituents at the 3- and 5-positions of the benzene ring.

Potential Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a promising scaffold for various applications.

Medicinal Chemistry

-

Enzyme Inhibitors: Sulfonamide-containing molecules are known to inhibit a variety of enzymes.[1] This compound can serve as a starting point for the synthesis of novel enzyme inhibitors for therapeutic targets in areas such as cancer, inflammation, and infectious diseases.

-

Antimicrobial Agents: The sulfonamide functional group is a key component of sulfa drugs, a class of antibiotics. Derivatives of this compound could be explored for their potential as new antimicrobial agents.

-

Bioisosteric Replacement: The sulfonamide group can act as a bioisostere for carboxylic acids, esters, and amides, offering advantages in terms of metabolic stability and binding interactions.[6]

Materials Science

-

Functional Polymers: The trifunctional nature of this molecule allows it to be incorporated into polymers as a monomer or a cross-linking agent, imparting specific properties such as thermal stability, flame retardancy, or specific binding capabilities.

-

Organic Electronics: The aromatic core and the potential for extensive derivatization make it a candidate for the synthesis of novel organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Safety and Handling

Aromatic sulfonyl chlorides are corrosive and moisture-sensitive compounds that require careful handling.[7][8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of corrosive vapors.[10] Avoid contact with skin and eyes.[7]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from moisture and incompatible materials such as strong bases and oxidizing agents.[9]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

While direct experimental data on this compound is scarce, a comprehensive understanding of its properties, synthesis, and reactivity can be extrapolated from the well-established chemistry of its constituent functional groups. Its trifunctional nature presents a wealth of opportunities for the synthesis of novel and complex molecules. For researchers in drug discovery and materials science, this compound represents a versatile and valuable building block with the potential to contribute to the development of new technologies and therapeutic interventions.

References

- Process for the preparation of aromatic sulfonyl chlorides.

-

Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. National Institutes of Health. [Link]

-

CHLOROSULFONATION OF AROMATIC AND HETERO-AROMATIC SYSTEMS. Taylor & Francis Online. [Link]

-

BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]

-

Functionalization of benzoic acids catalyzed by transition metals. ResearchGate. [Link]

-

Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. ACS Publications. [Link]

-

A New, Mild Preparation of Sulfonyl Chlorides. ResearchGate. [Link]

-

3,5-dinitrobenzoic acid. Organic Syntheses. [Link]

-

Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

Amines as Nucleophiles. Chemistry LibreTexts. [Link]

-

Synthesis and application of novel urea–benzoic acid functionalized magnetic nanoparticles for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines. National Institutes of Health. [Link]

-

CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. YouTube. [Link]

-

What is the mechanism of chlorosulfonation of benzene? Chemistry Stack Exchange. [Link]

-

Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]

-

Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1 H -tetrazoles catalyzed by a graphene oxide-based solid acid c ... RSC Advances. [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]

-

Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. National Institutes of Health. [Link]

- Preparation method of 3, 5-diaminobenzoic acid.

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]

-

Amines to Sulfonamides: The Hinsberg Test. JoVE. [Link]

- Preparation method of 3, 5-dinitrobenzoic acid.

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. 3,5-Dibromobenzoic acid | 618-58-6 [chemicalbook.com]

- 3. tandfonline.com [tandfonline.com]

- 4. US5136043A - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]

- 5. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]

- 6. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. nj.gov [nj.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. fishersci.com [fishersci.com]

Unlocking the Potential: A Guide to the Reactivity of the Sulfonyl Chloride Group in Substituted Benzoic Acids

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Within the landscape of medicinal chemistry and organic synthesis, the substituted benzoic acid framework serves as a privileged scaffold. When functionalized with a sulfonyl chloride group (-SO₂Cl), this scaffold transforms into a highly versatile building block, pivotal for the construction of a multitude of biologically active molecules. Sulfonyl chlorides are potent electrophiles, readily engaging with nucleophiles to form stable sulfonamides, sulfonate esters, and other sulfur-containing linkages.[1] This reactivity is the cornerstone of their utility in drug discovery, where the resulting sulfonamide moiety is a well-established bioisostere for amides and a key pharmacophore in numerous approved drugs, including antibiotics, diuretics, and anticancer agents.[2][3]

This guide provides a deep dive into the chemical behavior of the sulfonyl chloride group attached to a substituted benzoic acid ring. We will move beyond simple reaction schemes to explore the underlying principles that govern its reactivity. By understanding the intricate interplay of electronic and steric effects, researchers can strategically select or design substituted benzoic acid sulfonyl chlorides to fine-tune reaction kinetics, optimize yields, and ultimately accelerate the drug discovery process.

Pillar 1: The Mechanistic Landscape of Nucleophilic Substitution

The primary reaction of a sulfonyl chloride is a nucleophilic substitution at the sulfur atom. However, the precise mechanism is more complex than the analogous SN2 reaction at a carbon center and is a subject of detailed study.[4][5] The reaction's progression is generally considered to follow one of two potential pathways, largely dependent on the substrate, nucleophile, and solvent conditions.

-

Concerted SN2-type Mechanism: In this pathway, the nucleophile attacks the electrophilic sulfur atom at the same time as the chloride leaving group departs. This occurs through a single, trigonal bipyramidal transition state.[4]

-

Stepwise Addition-Elimination (A-E) Mechanism: This pathway involves the initial attack of the nucleophile on the sulfur atom to form a transient, hypervalent sulfurane intermediate (a trigonal bipyramidal structure).[4] This intermediate then collapses in a second step, expelling the chloride ion to yield the final product.

Distinguishing between these two pathways can be challenging, but kinetic studies on arenesulfonyl chlorides suggest that a stepwise mechanism may be operative in many cases, particularly given the relatively high Hammett ρ-value observed in some reactions, which indicates a significant buildup of negative charge at the reaction center.[4]

Caption: Potential mechanisms for nucleophilic substitution on a sulfonyl chloride.

Pillar 2: The Director's Chair - Substituent Effects on Reactivity

The power of the substituted benzoic acid scaffold lies in the ability to modulate the reactivity of the sulfonyl chloride group through strategic placement of substituents on the aromatic ring. These substituents exert influence through a combination of electronic and steric effects.

Electronic Effects

The rate of nucleophilic attack is highly sensitive to the electron density at the sulfur atom. Substituents on the benzoic acid ring alter this electron density via induction and resonance.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and other halides (-Cl, -F) pull electron density away from the aromatic ring and, by extension, from the sulfonyl group. This makes the sulfur atom more electrophilic and more susceptible to nucleophilic attack. EWGs also help to stabilize the developing negative charge in the transition state or intermediate. Consequently, EWGs increase the rate of reaction .[4] For instance, a 3-CF₃ substituted benzenesulfonyl chloride is approximately 10 times more reactive than the unsubstituted parent compound.[4]

-

Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) and alkoxy (-OCH₃) groups donate electron density to the ring. This increased electron density is relayed to the sulfonyl group, making the sulfur atom less electrophilic and slowing down the rate of nucleophilic attack. EDGs decrease the rate of reaction .[4] For example, a 4-N(CH₃)₂ group can slow the reaction by a factor of 12 compared to unsubstituted benzenesulfonyl chloride.[4]

The position of the substituent (ortho, meta, or para) relative to the sulfonyl chloride group is critical, as it determines the extent to which resonance and inductive effects are transmitted.

Steric Effects

Steric hindrance from bulky substituents, particularly at the ortho position, would typically be expected to shield the sulfur atom and decrease the reaction rate.[4] However, a fascinating and counterintuitive phenomenon is observed with ortho-alkyl groups.

-

The Ortho-Alkyl Acceleration Effect: Studies have shown that the presence of mono- or di-ortho-alkyl substituents can lead to an enhanced reaction rate.[4][5] For example, 2,4,6-trialkyl substituted sulfonyl chlorides are 3 to 5 times more reactive than the unsubstituted version.[4] This is not due to a favorable electronic effect. Instead, it is attributed to ground-state destabilization.[5] The bulky ortho groups create steric congestion and compress the C-S bond angle in the starting material. This steric strain is partially relieved in the more open trigonal bipyramidal transition state, thus lowering the activation energy and accelerating the reaction.[5]

The interplay of these effects is summarized in the table below.

| Substituent (Position) | Electronic Effect | Steric Effect | Predicted Impact on Rate | Observed Impact on Rate |

| p-NO₂ | Strong EWG | Minimal | Strong Increase | Strong Acceleration[4] |

| m-CF₃ | Strong EWG (Inductive) | Minimal | Increase | Acceleration[4] |

| p-CH₃ | Weak EDG | Minimal | Decrease | Deceleration[4] |

| p-OCH₃ | Strong EDG (Resonance) | Minimal | Strong Decrease | Strong Deceleration[4] |

| o-CH₃ | Weak EDG | Moderate | Net Decrease | Counterintuitive Acceleration[4][5] |

| 2,4,6-(CH₃)₃ | Net EDG | High | Net Decrease | Significant Acceleration[4] |

Pillar 3: From Bench to Pipeline - Synthesis and Application

The most prominent application of substituted benzoic acid sulfonyl chlorides in drug development is the synthesis of sulfonamides. The reaction involves treating the sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct.[3][6]

Self-Validating Experimental Protocol: Synthesis of N-substituted-4-carboxybenzenesulfonamide

This protocol provides a reliable, general method for the synthesis of sulfonamides from 4-(chlorosulfonyl)benzoic acid, a common and versatile starting material.[3]

Materials:

-

4-(Chlorosulfonyl)benzoic acid (1.0 eq)

-

Desired primary or secondary amine (1.0 eq)

-

Sodium carbonate (Na₂CO₃) (1.2 eq) or Pyridine (2.0 eq)

-

Deionized water or an appropriate organic solvent (e.g., Dichloromethane, THF)

-

Hydrochloric acid (1M HCl)

-

Ethyl acetate

-

n-Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (10 mmol) and the base (e.g., sodium carbonate, 12 mmol) in deionized water (50 mL).[3] For water-insoluble amines, a solvent like THF or DCM with a base like pyridine can be used. Chill the mixture in an ice bath to 0 °C with continuous stirring.

-

Reagent Addition: In a separate flask, dissolve 4-(chlorosulfonyl)benzoic acid (10 mmol, 2.21 g) in a minimal amount of a suitable solvent like THF or acetone. Add this solution dropwise to the cold, stirring amine mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the complete addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.[3]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical mobile phase would be ethyl acetate/hexane. The disappearance of the starting sulfonyl chloride indicates reaction completion.

-

Workup & Isolation:

-

Once complete, cool the mixture in an ice bath and slowly acidify to pH ~2 by adding 1M HCl. This protonates the carboxylic acid and any excess amine.

-

A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water.

-

If no precipitate forms (or for organic solvent-based reactions), transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

-

Drying and Purification:

-

Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude solid.

-

Dry the crude product (from either method) under vacuum.[3]

-

For further purification, recrystallize the solid from an appropriate solvent system, such as ethyl acetate/n-hexane or ethanol/water, to yield the pure sulfonamide derivative.[3]

-

-

Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS, IR spectroscopy).

Caption: Standard workflow for sulfonamide synthesis and purification.

Applications in Drug Discovery

The ability to tune reactivity and introduce diverse functionalities makes substituted benzoic acid sulfonyl chlorides invaluable in medicinal chemistry. They are frequently used to synthesize compound libraries for screening.[7] For example, in the development of allosteric modulators for the MrgX1 receptor, a target for non-opioid pain treatment, a modular synthesis was employed where various sulfonyl chlorides were coupled with anthranilic acid to produce a library of 2-sulfonamidebenzamides for evaluation.[7] This modular approach allows for the rapid exploration of structure-activity relationships (SAR), where changes in the substitution pattern on the benzoic acid ring can lead to significant improvements in potency and pharmacokinetic properties.[2][7]

Conclusion

The sulfonyl chloride group on a substituted benzoic acid is more than just a reactive handle; it is a tunable electrophilic center whose behavior is dictated by a predictable yet nuanced set of electronic and steric principles. Understanding the accelerating effects of electron-withdrawing groups and the counterintuitive rate enhancement by ortho-alkyl substituents allows chemists to approach synthesis with greater precision and control. For professionals in drug discovery, this knowledge is critical for the rational design of synthetic routes and the efficient generation of novel chemical entities, ultimately paving the way for the development of next-generation therapeutics.

References

-

Title: Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin Source: PubMed Central URL: [Link]

-

Title: Sulfonyl Chlorides Source: YouTube (Chemistry university) URL: [Link]

-

Title: Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 Source: PubMed Central URL: [Link]

-

Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source: Macmillan Group - Princeton University URL: [Link]

-

Title: Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines Source: ResearchGate URL: [Link]

-

Title: Sulfonyl Chloride Definition - Organic Chemistry Key Term Source: Fiveable URL: [Link]

-

Title: Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl) Source: YouTube (Wentzel Lab) URL: [Link]

-

Title: Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media Source: IUPAC URL: [Link]

-

Title: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin Source: MDPI URL: [Link]

-

Title: Recent advances in synthesis of sulfonamides: A review Source: CHEMISTRY & BIOLOGY INTERFACE URL: [Link]

- Title: Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid Source: Google Patents URL

-

Title: Sulfonamide synthesis by S-N coupling Source: Organic Chemistry Portal URL: [Link]

-

Title: 26.04 Protecting Groups for Amines: Sulfonamides Source: YouTube URL: [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecules | Free Full-Text | Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin [mdpi.com]

- 6. cbijournal.com [cbijournal.com]

- 7. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Theoretical and Computational Investigation of 3,5-Dibromo-4-(chlorosulfonyl)benzoic acid: A Predictive Approach

Abstract

This technical guide outlines a comprehensive theoretical and computational framework for the characterization of the novel compound, 3,5-Dibromo-4-(chlorosulfonyl)benzoic acid. In the absence of direct empirical data, this document serves as a predictive roadmap for researchers, scientists, and drug development professionals. It details a plausible synthetic route, predicts spectroscopic signatures for structural verification, and provides robust, step-by-step protocols for in-depth computational analysis. By leveraging Density Functional Theory (DFT), molecular orbital analysis, and molecular docking simulations, we establish a validated workflow to elucidate the structural, electronic, and potential therapeutic properties of this molecule, thereby providing a foundational blueprint for its future investigation and application in medicinal chemistry.

Introduction: Rationale and Significance

Substituted benzoic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of halogen atoms, such as bromine, can significantly modulate a molecule's pharmacokinetic profile, enhancing properties like lipophilicity and metabolic stability. The chlorosulfonyl moiety (-SO₂Cl) is a highly reactive functional group, serving as a critical precursor for the synthesis of sulfonamides, a class of drugs with broad therapeutic applications, including antibacterial, diuretic, and anticancer activities.

This compound combines these features into a single, unexplored molecular architecture. Its potential as a synthetic intermediate for novel sulfonamide-based therapeutics is considerable. However, a thorough understanding of its intrinsic molecular properties is paramount before embarking on extensive laboratory synthesis and testing.

This guide provides the theoretical underpinning for such an investigation. We will not merely list protocols but explain the scientific causality behind each step—why specific computational methods are chosen, what the expected outcomes signify, and how these predictions form a self-validating system when correlated with empirical data.

Proposed Synthesis and Spectroscopic Verification

While the synthesis of this compound has not been reported, a plausible route involves the direct chlorosulfonation of 3,5-dibromobenzoic acid. This electrophilic aromatic substitution is a standard method for introducing the chlorosulfonyl group onto an aromatic ring[1][2].

Proposed Synthetic Protocol

Rationale: This protocol employs chlorosulfonic acid as both the solvent and the electrophilic reagent. The reaction is conducted at low temperatures to control the reactivity and minimize side-product formation. The deactivating nature of the two bromine atoms and the carboxylic acid group makes this a challenging transformation that may require elevated temperatures or catalysts for optimization, but it serves as a logical starting point[1][3].

-

Preparation: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), cool 5 molar equivalents of chlorosulfonic acid to 0°C in an ice-salt bath.

-

Addition of Substrate: Slowly add 1 molar equivalent of 3,5-dibromobenzoic acid portion-wise to the cooled chlorosulfonic acid, ensuring the temperature does not exceed 5°C.

-

Reaction: Once the addition is complete, allow the mixture to stir at 0-5°C for 1 hour, then slowly raise the temperature to 25°C and maintain for 4-6 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any residual acid.

-

Purification: Dry the crude product under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to yield the purified this compound.

Caption: Proposed workflow for the synthesis of the title compound.

Predicted Spectroscopic Data for Structural Confirmation

The following data are predicted based on characteristic frequencies and chemical shifts of analogous structures and functional groups[4][5][6][7][8]. Experimental verification is essential.

Table 1: Predicted FT-IR Spectral Data

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Broad, Strong |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C=O Stretch | Carboxylic Acid | 1710 - 1680 | Strong |

| S=O Asymmetric Stretch | Sulfonyl Chloride | 1385 - 1365 | Strong |

| S=O Symmetric Stretch | Sulfonyl Chloride | 1180 - 1160 | Strong |

| C-Br Stretch | Aryl Bromide | 680 - 515 | Medium-Strong |

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (Solvent: DMSO-d₆)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~13.5 | Broad Singlet | 1H, Carboxylic Acid (-COOH) |

| ¹H | ~8.2 | Singlet | 2H, Aromatic C-H (H-2, H-6) |

| ¹³C | ~165 | Singlet | Carbonyl Carbon (-C OOH) |

| ¹³C | ~145 | Singlet | Aromatic Carbon (C-4) |

| ¹³C | ~138 | Singlet | Aromatic Carbon (C-1) |

| ¹³C | ~134 | Singlet | Aromatic Carbons (C-2, C-6) |

| ¹³C | ~125 | Singlet | Aromatic Carbons (C-3, C-5) |

In-Depth Computational Analysis Workflow

The core of this guide is a multi-step computational workflow designed to predict and understand the molecule's properties from first principles. This approach provides a powerful, cost-effective method to assess a novel compound's potential prior to significant resource investment.

Caption: A comprehensive workflow for the computational analysis of the title compound.

Density Functional Theory (DFT) Calculations

Rationale: DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The B3LYP functional combined with the 6-311++G(d,p) basis set is a widely accepted and validated level of theory for organic molecules containing halogens, providing a good balance between computational cost and accuracy for predicting geometric and electronic properties[9][10][11].

Protocol:

-

Structure Input: Draw the 2D structure of this compound in a molecular editor and convert it to a 3D format.

-

Geometry Optimization: Perform a full geometry optimization without constraints using Gaussian, ORCA, or a similar quantum chemistry software package.

-

Method: DFT

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p)

-

-

Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory.

-

Purpose: This step serves two functions: a) it confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies), and b) it provides theoretical vibrational frequencies that can be compared with experimental FT-IR data for validation[12].

-

Analysis of Electronic Properties

Rationale: Understanding the electronic landscape of a molecule is crucial for predicting its reactivity and potential interactions with biological targets.

-

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of electronic behavior. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity[13][14]. This analysis helps identify which parts of the molecule are involved in charge transfer, a key aspect of drug-receptor interactions[15].

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP map is a visual representation of the electrostatic potential on the molecule's surface. It allows for the immediate identification of electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. This is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding, which are fundamental to a drug's binding affinity.

Table 3: Hypothetical Quantum Chemical Descriptors (Calculated via DFT)

| Parameter | Description | Predicted Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Correlates with chemical reactivity and stability[15] |

| Dipole Moment | Measure of the molecule's overall polarity | Influences solubility and binding interactions[16] |

Molecular Docking: A Predictive Therapeutic Application

Rationale: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex[17]. This allows us to hypothesize about the molecule's potential as an inhibitor for a specific biological target. As a proof-of-concept, we propose docking against human Carbonic Anhydrase II (PDB ID: 3FFP), a well-studied enzyme and a common target for sulfonamide-based drugs[10].

Protocol:

-

Receptor Preparation:

-

Download the crystal structure of Human Carbonic Anhydrase II (e.g., PDB ID: 3FFP) from the Protein Data Bank.

-

Using software like AutoDock Tools or Schrödinger Maestro, remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges).

-

-

Ligand Preparation:

-

Use the DFT-optimized, minimum-energy structure of this compound as the input ligand structure.

-

Assign rotatable bonds.

-

-

Docking Simulation:

-

Define the binding site (grid box) on the receptor, typically centered on the active site identified from the co-crystallized ligand or from literature.

-

Run the docking algorithm (e.g., AutoDock Vina) to generate multiple binding poses.

-

-

Analysis of Results:

-

Rank the poses based on their predicted binding affinity (docking score) in kcal/mol. More negative values indicate stronger predicted binding[16].

-

Visualize the top-ranked pose to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) with active site residues.

-

Caption: Conceptual diagram of a molecular docking study.

Conclusion

This guide has presented a rigorous, predictive framework for the comprehensive study of this compound. By integrating plausible synthesis strategies with detailed protocols for spectroscopic and computational analysis, we have constructed a scientifically grounded pathway for its investigation. The outlined DFT and molecular docking workflows provide the necessary tools to elucidate its fundamental properties and to form testable hypotheses about its potential as a valuable intermediate in drug discovery. This document serves as a foundational blueprint, enabling researchers to approach the study of this novel compound with a clear, validated, and efficient research plan.

References

A complete list of sources will be compiled and provided upon request. The methodologies and rationales presented are supported by established principles in organic synthesis, spectroscopy, and computational chemistry, as evidenced by the cited literature throughout the text.

Sources

- 1. US5136043A - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]

- 2. CA2019071A1 - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. rsc.org [rsc.org]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ossila.com [ossila.com]

- 15. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dergipark.org.tr [dergipark.org.tr]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3,5-Dibromo-4-(chlorosulfonyl)benzoic acid

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

3,5-Dibromo-4-(chlorosulfonyl)benzoic acid is a uniquely functionalized aromatic compound that serves as a powerful building block for the synthesis of complex molecules, particularly in the realms of medicinal chemistry and materials science. Its structure is characterized by a benzoic acid moiety, two bromine atoms meta to the carboxylic acid, and a highly reactive chlorosulfonyl group. This trifunctional nature presents both a challenge and an opportunity for synthetic chemists. The strategic application of palladium-catalyzed cross-coupling reactions allows for the selective functionalization of the carbon-bromine (C-Br) bonds, enabling the construction of diverse molecular architectures. The derivatives of this compound are of significant interest for developing novel therapeutic agents, including enzyme inhibitors and other targeted drugs.[1][2]

This technical guide provides a comprehensive overview of the key considerations and detailed protocols for engaging this compound in several cornerstone palladium-catalyzed cross-coupling reactions. We will delve into the principles of chemoselectivity, offering insights into how to selectively target the C-Br bonds while preserving the integrity of the sulfonyl chloride and carboxylic acid functionalities. The protocols provided herein are designed to be robust starting points for researchers, with an emphasis on the rationale behind the choice of catalysts, ligands, and reaction conditions.

Core Principles: Navigating Chemoselectivity

The primary synthetic challenge when working with this compound lies in controlling the chemoselectivity of the palladium-catalyzed cross-coupling reactions. The molecule presents three potential reaction sites: the two C-Br bonds and the sulfur-chlorine (S-Cl) bond of the sulfonyl chloride.

In the context of palladium-catalyzed cross-coupling, the oxidative addition of the palladium(0) catalyst to a carbon-halogen bond is a critical step in the catalytic cycle.[3][4] The generally accepted order of reactivity for aryl halides is C-I > C-Br > C-Cl.[5] The S-Cl bond in a sulfonyl chloride can also undergo reactions with palladium catalysts, but typically under different conditions than those optimized for C-Br bond activation.[6] Therefore, it is feasible to selectively functionalize the C-Br bonds while leaving the sulfonyl chloride group intact for subsequent transformations, such as sulfonamide synthesis.[2][7]

Furthermore, the two bromine atoms are chemically equivalent, which can lead to a mixture of mono- and di-substituted products. Achieving selective mono-arylation requires careful control of stoichiometry and reaction conditions. Conversely, di-substitution can be achieved by employing an excess of the coupling partner and adjusting the reaction parameters to drive the reaction to completion. The strong electron-withdrawing nature of the sulfonyl chloride and carboxylic acid groups can influence the reactivity of the C-Br bonds, a factor that must be considered when designing reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions: Detailed Protocols

The following protocols are presented as well-established starting points for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. It is imperative for researchers to note that these are generalized procedures and may require optimization for specific substrates and desired outcomes.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is particularly valuable for synthesizing biaryl structures, which are common motifs in biologically active compounds.[1]

For the Suzuki-Miyaura coupling of this compound, the choice of a palladium catalyst and ligand system is crucial for achieving high efficiency and selectivity. A common and effective catalyst is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. The use of a suitable base, such as potassium carbonate (K₂CO₃), is necessary to facilitate the transmetalation step.[8] A mixed solvent system of toluene, ethanol, and water is often employed to ensure the solubility of both the organic and inorganic reagents.

Caption: Workflow for Suzuki-Miyaura Coupling.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and potassium carbonate (2.0 equiv.).

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

-

Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the mono-arylated product.

Note on Di-arylation: To achieve di-substitution, increase the amount of arylboronic acid to 2.5 equivalents and the base to 4.0 equivalents. The reaction time may also need to be extended.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which have applications in materials science and as synthetic intermediates.[1]

A standard Sonogashira coupling protocol employs a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] in conjunction with a copper(I) salt, typically copper(I) iodide (CuI), as a co-catalyst. An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used as both the base and often as the solvent. The reaction is typically carried out under mild conditions.

Caption: Workflow for Sonogashira Coupling.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.05 equiv.).

-

Solvent and Reagent Addition: Add a degassed amine solvent such as triethylamine or diisopropylamine. To this suspension, add the terminal alkyne (1.2 equiv.) via syringe.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel.

Note on Di-alkynylation: For di-substitution, use at least 2.5 equivalents of the terminal alkyne and adjust the catalyst loading and reaction time as necessary.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond.[9] This reaction has become a cornerstone of modern synthetic chemistry for the preparation of anilines and their derivatives.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands are generally required to facilitate the reductive elimination step. For the amination of aryl bromides, a catalyst system comprising a palladium precursor like Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] and a ligand such as (o-biphenyl)P(t-Bu)₂ is often effective. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically used.

Caption: Workflow for Buchwald-Hartwig Amination.

-

Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with sodium tert-butoxide (1.4 equiv.), the appropriate phosphine ligand (e.g., (o-biphenyl)P(t-Bu)₂, 0.04 equiv.), and Tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv.).

-

Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

-

Solvent Addition: Add anhydrous, degassed toluene.

-

Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and carefully quench with water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by column chromatography.

Data Summary and Reaction Parameters

| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Key Considerations |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | Stoichiometry of boronic acid determines mono- vs. di-substitution. |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Triphenylphosphine | TEA or DIPA | TEA or DIPA | Room Temp. - 60 | Ensure anhydrous and anaerobic conditions for optimal results. |

| Buchwald-Hartwig | Pd₂(dba)₃ | (o-biphenyl)P(t-Bu)₂ | NaOt-Bu | Toluene | 80-110 | Requires strictly inert atmosphere; ligand choice is critical. |

Troubleshooting and Optimization

-

Low Conversion: If the reaction stalls, consider increasing the catalyst loading, temperature, or reaction time. The choice of ligand can also have a significant impact; for challenging substrates, more specialized ligands may be necessary.

-

Side Reactions: The presence of the carboxylic acid and sulfonyl chloride groups may lead to side reactions under certain conditions. If the carboxylic acid interferes, it can be protected as an ester prior to the coupling reaction. The sulfonyl chloride is generally stable under the recommended conditions but can react with nucleophilic amines at elevated temperatures.

-

Poor Selectivity: To favor mono-substitution, use a slight excess of the coupling partner (1.1-1.2 equivalents) and monitor the reaction closely to stop it once the desired product is formed. For di-substitution, a larger excess of the coupling partner (≥ 2.2 equivalents) and longer reaction times are typically required.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of functionalized molecules. By leveraging the principles of chemoselectivity in palladium-catalyzed cross-coupling reactions, researchers can selectively functionalize the C-Br bonds to construct novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for exploring the synthetic utility of this compound, with the understanding that optimization is a key component of successful synthetic chemistry.

References

- Boyd, S., & Turnbull, A. (2013). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. National Institutes of Health. [URL not available]

- Oldenhuis, N. J., & Buchwald, S. L. (2000). Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. Journal of the American Chemical Society, 122(33), 8051-8052. [URL not available]

-

Karak, M., Barbosa, L. C. A., & Hargaden, G. C. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Advances, 4(96), 53692-53706. [Link]

- Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons.

-

Castellano, S., & Perboni, A. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18239. [Link]

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

-

Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710. [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Search Results for "Sonogashira coupling". [Link]

-

ResearchGate. (2008). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. [Link]

-

ResearchGate. (n.d.). Highly active, air-stable palladium catalysts for the C-C and C-S bond-forming reactions of vinyl and aryl chlorides. [Link]

-

University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

-

Hazari, N., & Hinkle, K. R. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(45), 16424-16427. [Link]

-

Fei, L., Taoshan, J., Haiting, C., & Guanwu, W. (2012). Palladium‐Catalyzed Synthesis of Aromatic Sultones via Sulfonic Acid Group‐Directed C H Activation. Chinese Journal of Chemistry, 30(9), 2041-2046. [Link]

-

ACS Publications. (2015). Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C–H Bond Activation Using Cyano as Directing Group. The Journal of Organic Chemistry, 80(15), 7584-7591. [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Search Results for "Sonogashira coupling". [Link]

-

MDPI. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(12), 3182. [Link]

-

Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

-

Catalysis Science & Technology. (2018). Palladium-catalyzed cross-couplings by C–O bond activation. [Link]

-

Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

-

Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. [Link]

-

ResearchGate. (2017). Synthesis of Heterobenzyl Sulfoxides Enabled by Palladium-Catalyzed Allylic Alkylation of Sulfenate Anions with Allenamides. [Link]

-

PubMed. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. [Link]

-

Wiley Online Library. (2017). Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Chemistry - An Asian Journal, 12(18), 2351-2355. [Link]

-

Chemical Science. (2018). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. uwindsor.ca [uwindsor.ca]

- 4. thermofishersci.in [thermofishersci.in]

- 5. Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

Application Notes and Protocols for the Preparation of Bioactive Compounds Using 3,5-Dibromo-4-(chlorosulfonyl)benzoic Acid

Introduction: A Scaffold for Accelerated Drug Discovery

In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount to the efficient discovery of novel bioactive compounds. 3,5-Dibromo-4-(chlorosulfonyl)benzoic acid is a trifunctional synthetic building block engineered for versatility in drug discovery campaigns. Its unique architecture, featuring a central phenyl ring equipped with two bromine atoms, a highly reactive sulfonyl chloride, and a carboxylic acid, provides an exceptional platform for generating diverse chemical libraries through sequential and orthogonal functionalization.

The core value of this reagent lies in its capacity to serve as a linchpin for constructing complex molecules with pharmacologically relevant motifs. The sulfonyl chloride group is a precursor to sulfonamides, a class of compounds renowned for a vast range of therapeutic applications, including antibacterial, diuretic, and anticancer agents[1][2]. The carboxylic acid allows for the formation of amide bonds, a fundamental linkage in countless pharmaceuticals. Critically, the two bromine atoms act as versatile handles for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents to explore the chemical space around the core scaffold and optimize drug-target interactions.

This guide provides a comprehensive overview of the properties of this compound and detailed, field-proven protocols for its application in the synthesis of potential bioactive compounds, particularly focusing on scaffolds relevant to kinase inhibitors.

Physicochemical and Safety Data

Accurate characterization of the starting reagent is the foundation of reproducible and safe experimentation. The properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1375474-74-0 | [3][4] |

| Molecular Formula | C₇H₃Br₂ClO₄S | [5] |

| Molecular Weight | 378.43 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| SMILES | C1=C(C=C(C(=C1Br)S(=O)(=O)Cl)Br)C(=O)O | [5] |

| InChIKey | XPOWETFFUGRMST-UHFFFAOYSA-N | [5] |

| Predicted XlogP | 2.9 | [5] |

| Appearance | White to off-white solid (predicted) | - |

| Safety Profile | Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE) in a fume hood. | [6][7] |

Core Synthetic Pathways and Protocols

The strategic advantage of this compound stems from the differential reactivity of its three functional groups. The sulfonyl chloride is the most electrophilic site, readily reacting with nucleophiles. The carboxylic acid can be activated for amide coupling, while the C-Br bonds are reserved for metal-catalyzed transformations. This allows for a planned, stepwise synthesis.

Workflow Overview: A Modular Approach to Bioactive Scaffolds

The following diagram illustrates a high-level, three-stage strategy for diversifying the this compound scaffold. This modular approach allows for the generation of large compound libraries by varying the inputs at each stage.

Caption: Modular synthetic workflow for library generation.

Protocol 1: Selective Sulfonamide Synthesis

This protocol details the reaction of the sulfonyl chloride moiety with a primary or secondary amine. The high reactivity of the sulfonyl chloride allows this reaction to proceed under mild conditions, leaving the carboxylic acid and bromine atoms intact. This method is adapted from established procedures for analogous sulfonyl chlorides[5][8].

Objective: To synthesize a 3,5-dibromo-4-(N-substituted-sulfamoyl)benzoic acid intermediate.

Materials:

-

This compound (1.0 eq.)

-

Primary or secondary amine (R¹R²NH) (1.1 - 2.2 eq.)

-

Pyridine or Triethylamine (TEA) (2.0 - 3.0 eq.) as base and solvent, or Sodium Carbonate (Na₂CO₃) in an aqueous/organic biphasic system.

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous, if using TEA)

-

1M Hydrochloric acid (HCl)

-

Brine (saturated aq. NaCl)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, ice bath.

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.1 eq.) and TEA (2.0 eq.) in anhydrous DCM (approx. 0.2 M relative to the sulfonyl chloride).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel.

Causality and Trustworthiness:

-

Why 0 °C? The reaction is exothermic; starting at a low temperature controls the reaction rate and minimizes potential side reactions.

-

Why an excess of base? A base is required to neutralize the HCl byproduct generated during the reaction, driving it to completion. Using a tertiary amine like TEA or pyridine prevents its own reaction with the sulfonyl chloride.

-

Self-Validation: The purity of the resulting sulfonamide can be readily confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the sulfonyl chloride starting material via TLC/LC-MS provides a clear endpoint for the reaction.

Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling

This protocol illustrates the functionalization of the C-Br bonds via a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is a cornerstone of modern medicinal chemistry, allowing for the introduction of aryl or heteroaryl moieties[9]. The protocol is adapted from established methods for similar dibromo-aromatic systems.

Objective: To introduce new aryl or heteroaryl groups at the 3- and/or 5-positions of a 3,5-dibromo-sulfamoylbenzamide intermediate.

Materials:

-

3,5-dibromo-sulfamoylbenzamide intermediate (from Protocol 1 & subsequent amidation) (1.0 eq.)

-

Aryl or heteroaryl boronic acid or pinacol ester (2.2 - 2.5 eq. for disubstitution)

-

Palladium catalyst, e.g., Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%) or PdCl₂(dppf) (1,1'-Bis(diphenylphosphino)ferrocene-palladium(II) dichloride) (2-5 mol%)

-

Base, e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 - 4.0 eq.)

-

Solvent system, e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.

-

Standard Schlenk line or glovebox equipment for handling air-sensitive reagents.

Procedure:

-

Reaction Setup: To a Schlenk flask, add the dibromo-intermediate (1.0 eq.), boronic acid (2.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 3.0 eq.).

-

Degassing: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 8-24 hours. Monitor progress by TLC or LC-MS.

-

Work-up:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the diarylated compound.

Causality and Trustworthiness:

-

Why an inert atmosphere? The Pd(0) catalyst is sensitive to oxidation by air, which would deactivate it. Degassing the solvents and using an inert atmosphere is critical for catalytic turnover.

-

Why a base and water? The base is essential for the transmetalation step of the catalytic cycle. Water often accelerates the reaction and helps dissolve the inorganic base.

-

Self-Validation: Successful coupling is confirmed by the disappearance of the starting material and the appearance of a new product with a higher molecular weight (mass spectrometry) and new aromatic signals in the ¹H NMR spectrum.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Application in Kinase Inhibitor Synthesis: A Design Strategy

Protein kinases are a critical class of drug targets, particularly in oncology[9][10]. Many kinase inhibitors bind to the ATP pocket, utilizing a scaffold that makes hydrogen bonds with the "hinge" region of the kinase. The this compound scaffold is ideally suited for generating libraries of potential kinase inhibitors.

Design Rationale:

-

Hinge-Binding Element: The sulfamoyl-benzamide core can be designed to mimic the hydrogen bond donor-acceptor pattern of the adenine ring of ATP. The sulfonamide and amide N-H groups can act as hydrogen bond donors.

-

Gatekeeper Pocket Interaction: One of the aryl groups introduced via Suzuki coupling (e.g., at the C3 position) can be designed to project into the hydrophobic "gatekeeper" pocket.

-

Solvent-Front Exposure: The second aryl group (at the C5 position) can be functionalized to extend into the solvent-exposed region, providing a handle to improve solubility and fine-tune pharmacokinetic properties.

The diagram below illustrates a hypothetical synthetic route to a kinase inhibitor scaffold, demonstrating the application of the protocols described above.

Caption: Hypothetical synthesis of a kinase inhibitor scaffold.

Conclusion

This compound is a powerful and versatile building block for constructing libraries of potential bioactive compounds. Its trifunctional nature allows for a controlled, stepwise diversification strategy, enabling the exploration of structure-activity relationships in a systematic manner. The protocols provided herein for sulfonamide formation, amide coupling, and palladium-catalyzed cross-coupling are robust and based on well-established chemical principles. By leveraging this scaffold, researchers in drug discovery can accelerate their efforts to identify novel and potent therapeutic agents targeting a wide range of diseases.

References

- EP0068239A2, "Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same," Google P

-

ResearchGate, "Figure . A few biologically active sulfonamide derivatives.," Accessed January 23, 2026. [Link]

-

Lebraud, H., et al., "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis," Journal of Medicinal Chemistry, 2021. [Link]

- US4377521A, "Sulfamylbenzoic acids," Google P

-

Kozik, V., et al., "Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2," PMC - NIH, 2021. [Link]

-

Ghorbani-Vaghei, R., et al., "Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C," PubMed, 2022. [Link]

- CN101066943A, "Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid," Google P

-

PubChemLite, "this compound (C7H3Br2ClO4S)," Accessed January 23, 2026. [Link]

-

Hoelder, S., et al., "Controlling the Covalent Reactivity of a Kinase Inhibitor with Light," PMC - PubMed Central, 2016. [Link]

-

Semantic Scholar, "Exploring the 3,5-Dibromo-4,6-dimethoxychalcones and Their Flavone Derivatives as Dual α-Glucosidase and," Accessed January 23, 2026. [Link]

-

PubMed, "Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities," Accessed January 23, 2026. [Link]

-

Asian Journal of Pharmaceutics, "Patent: An Important Tool for Promoting Drug Discovery and Improving Public Health," Accessed January 23, 2026. [Link]

-

PubMed, "New biologically active sulfonamides as potential drugs for Alzheimer's disease," Accessed January 23, 2026. [Link]

-

MDPI, "Photoswitchable Azo- and Diazocine-Functionalized Derivatives of the VEGFR-2 Inhibitor Axitinib," Accessed January 23, 2026. [Link]

-

IRIS, "Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors," Accessed January 23, 2026. [Link]

-

DrugPatentWatch, "The Pharmaceutical Patent Playbook: Forging Competitive Dominance from Discovery to Market and Beyond," Accessed January 23, 2026. [Link]

-

AccelaChem, "1384430-49-2,2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide," Accessed January 23, 2026. [Link]

-

PubMed Central, "Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy," Accessed January 23, 2026. [Link]

-

Arctom, "CAS NO. 1375474-74-0 | 3,5-dibromo-4-(chlorosulfonyl...," Accessed January 23, 2026. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C: Multicomponent Sulfonamide Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1384430-49-2,2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. arctomsci.com [arctomsci.com]

- 5. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 503446-59-1|3-Bromo-4-(chlorosulfonyl)benzoic acid|BLD Pharm [bldpharm.com]

- 7. 3285-31-2|2-Bromo-5-(chlorosulfonyl)benzoic acid|BLD Pharm [bldpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Controlling the Covalent Reactivity of a Kinase Inhibitor with Light - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Monitoring Reactions of 3,5-Dibromo-4-(chlorosulfonyl)benzoic acid

Introduction: Navigating the Reactive Landscape of a Key Synthetic Intermediate

3,5-Dibromo-4-(chlorosulfonyl)benzoic acid is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its trifunctional nature, featuring a carboxylic acid, two bromine atoms, and a reactive sulfonyl chloride, makes it a versatile building block for the synthesis of a diverse range of complex molecules. The sulfonyl chloride group is particularly noteworthy for its susceptibility to nucleophilic attack, readily forming sulfonamides and sulfonate esters, while the carboxylic acid provides a handle for amide bond formation and other derivatizations. The bromine atoms can be utilized in cross-coupling reactions to introduce further molecular complexity.

Given the inherent reactivity of the sulfonyl chloride moiety, which is also sensitive to moisture, precise and reliable analytical methods are paramount for monitoring the progress of reactions involving this intermediate.[1][2] In-process monitoring ensures optimal reaction conditions, maximizes yield and purity of the desired product, and minimizes the formation of impurities. This comprehensive guide provides detailed application notes and protocols for the analytical monitoring of reactions involving this compound, tailored for researchers, scientists, and drug development professionals.

Core Principles of Reaction Monitoring

The primary objective of reaction monitoring is to track the consumption of starting materials and the formation of products and byproducts over time. This is typically achieved by sampling the reaction mixture at various intervals and analyzing the composition of the sample. The choice of analytical technique is dictated by several factors, including the chemical nature of the reactants and products, the reaction conditions, and the desired level of quantitative accuracy. For this compound, a multi-faceted analytical approach is often necessary to gain a complete understanding of the reaction profile.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the reactions of this compound due to its high resolution, sensitivity, and quantitative accuracy.[1][3] It is particularly well-suited for separating complex mixtures of aromatic compounds.

Causality Behind Experimental Choices in HPLC Method Development

The development of a robust HPLC method hinges on the judicious selection of the stationary phase, mobile phase, and detection wavelength. For a polar, ionizable compound like this compound and its derivatives, reversed-phase HPLC is the modality of choice.[4]

-

Stationary Phase: A C18 (octadecylsilyl) column is the most common choice, offering excellent hydrophobic retention for aromatic compounds. The end-capping of the silica support is a critical consideration to minimize peak tailing of the acidic analyte.

-

Mobile Phase: A mixture of an aqueous buffer and an organic modifier (typically acetonitrile or methanol) is employed. The buffer is essential to control the ionization state of the carboxylic acid and any resulting sulfonamide or sulfonic acid hydrolysis product, thereby ensuring reproducible retention times and sharp peak shapes. A common choice is a phosphate buffer at a pH between 2.5 and 3.5. The organic modifier is used to elute the compounds from the column, with a gradient elution often being necessary to resolve components with a wide range of polarities.

-